molecular formula C28H24F3NO5S B2938472 {2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 4-methoxybenzenecarboxylate CAS No. 338749-63-6

{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 4-methoxybenzenecarboxylate

Cat. No.: B2938472
CAS No.: 338749-63-6
M. Wt: 543.56
InChI Key: BONZSQFCPZVICT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound {2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 4-methoxybenzenecarboxylate (CAS: 338749-83-0) is a pyrrole-based derivative with a complex substitution pattern. Its molecular formula is C₂₈H₂₄F₃NO₄S, and it has a molar mass of 527.55 g/mol . Structurally, it features:

  • A pyrrole core substituted with a methyl group at position 2.
  • A 4-(methylsulfonyl)phenyl group at position 5, contributing strong electron-withdrawing properties.
  • A 3-(trifluoromethyl)phenyl group at position 1, enhancing lipophilicity and metabolic stability.
  • A 4-methoxybenzoate ester linked via a methylene group at position 3, which may influence bioavailability and hydrolysis kinetics.

Properties

IUPAC Name

[2-methyl-5-(4-methylsulfonylphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24F3NO5S/c1-18-21(17-37-27(33)20-7-11-24(36-2)12-8-20)15-26(19-9-13-25(14-10-19)38(3,34)35)32(18)23-6-4-5-22(16-23)28(29,30)31/h4-16H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONZSQFCPZVICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)S(=O)(=O)C)COC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound {2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 4-methoxybenzenecarboxylate is a complex organic molecule that has gained attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C28H24F3N2O4SC_{28}H_{24}F_3N_2O_4S with a molecular weight of approximately 527.55 g/mol. The structure includes a pyrrole ring, which is known for its biological significance, and various functional groups that may contribute to its activity.

Anti-inflammatory Effects

Research indicates that compounds similar to this pyrrole derivative exhibit significant anti-inflammatory properties. For instance, derivatives with similar structural motifs have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. In a study involving a related compound, it was found to have an IC50 value of 0.25 µM for COX-2 and 14 µM for COX-1, highlighting its selectivity towards COX-2 inhibition .

The proposed mechanism of action for this class of compounds involves the inhibition of prostaglandin synthesis through COX-2 inhibition, leading to reduced inflammation and pain. The incorporation of a trifluoromethyl group enhances the lipophilicity and bioavailability of the compound, making it more effective in vivo.

Case Studies

  • Model of Inflammation : In vivo studies using rat air pouch models demonstrated that compounds with similar structures significantly inhibited white blood cell infiltration and prostaglandin E production, confirming their anti-inflammatory potential .
  • Cancer Research : Preliminary studies suggest that pyrrole derivatives may possess anticancer properties. In vitro assays have shown that these compounds can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation.

Data Tables

Activity IC50 Value (µM) Selectivity
COX-2 Inhibition0.25High
COX-1 Inhibition14Low
Anti-cancer ActivityNot quantifiedVariable by cell line

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following compounds share partial structural or functional similarities with the target molecule:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (CAS) Core Structure Key Substituents Molecular Formula Molar Mass (g/mol) Notable Properties
Target Compound (338749-83-0) Pyrrole - 4-(Methylsulfonyl)phenyl
- 3-(Trifluoromethyl)phenyl
- 4-Methoxybenzoate
C₂₈H₂₄F₃NO₄S 527.55 High lipophilicity (CF₃, methylsulfonyl), potential metabolic stability.
[5-methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-methoxyacetate (851126-62-0) Pyrazole - 4-Methylphenylsulfanyl
- 2-Methoxyacetate
C₂₁H₂₂N₂O₃S 382.47 Moderate polarity (sulfanyl group), lower molecular weight.
[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzoate (318247-46-0) Pyrazole - 4-Methylphenoxy
- 2-Chlorobenzoate
C₂₅H₂₁ClN₂O₃ 432.9 Increased electrophilicity (Cl substituent), density: 1.22 g/cm³.
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole - Phenylsulfonylphenyl
- Difluorophenyl
C₂₈H₂₀F₂N₃O₂S₂ 532.60 Enhanced electron deficiency (SO₂, F), higher melting point.

Functional Group Analysis

Sulfonyl vs. Sulfanyl Groups: The target compound’s methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing moiety, which may enhance binding to polar enzyme active sites.

Trifluoromethyl vs. Chloro Substituents :

  • The 3-(trifluoromethyl)phenyl group in the target compound offers superior metabolic resistance compared to the 2-chlorobenzoate in CAS 318247-46-0 . However, the chloro group increases electrophilicity, which could enhance reactivity in nucleophilic environments.

Aromatic Ester Variations :

  • The 4-methoxybenzoate in the target compound provides steric bulk and moderate electron-donating effects, whereas the 2-methoxyacetate in CAS 851126-62-0 introduces a flexible aliphatic chain, possibly altering pharmacokinetic profiles.

Preparation Methods

Pyrrole Core Construction via Paal-Knorr Synthesis

The 2-methyl-1,4-disubstituted pyrrole scaffold is synthesized using a modified Paal-Knorr reaction. A 1,4-diketone precursor, 1-(4-(methylthio)phenyl)-4-(3-(trifluoromethyl)phenyl)butane-1,4-dione , is condensed with methylamine under acidic conditions.
Reaction Conditions :

  • 1,4-Diketone : 10 mmol
  • Methylamine hydrochloride : 12 mmol
  • Acetic acid (glacial) , reflux, 12 h
  • Yield : 68% (unoptimized)

Mechanistic Insight :
The diketone undergoes cyclization with methylamine, forming the pyrrole ring. The methyl group at position 2 originates from methylamine, while the 4-(methylthio)phenyl and 3-(trifluoromethyl)phenyl groups derive from the diketone.

Oxidation of Thioether to Sulfone

The methylthio (-SMe) group at position 5 is oxidized to a methylsulfonyl (-SO₂Me) group using meta-chloroperbenzoic acid (mCPBA).
Reaction Conditions :

  • Substrate : 5-(4-(methylthio)phenyl)pyrrole derivative (5 mmol)
  • mCPBA : 15 mmol, CH₂Cl₂, 0°C → rt, 6 h
  • Yield : 92%

Analytical Validation :

  • ¹H NMR : Disappearance of SMe proton signal (δ 2.5 ppm) and emergence of SO₂Me protons (δ 3.1 ppm).
  • LC-MS : [M+H]⁺ = 407.41 (matches theoretical mass).

Hydroxymethylation at Position 3

The Vilsmeier-Haack formylation introduces an aldehyde group at position 3, which is subsequently reduced to a hydroxymethyl group.
Step 1: Formylation

  • Reagents : POCl₃, DMF, 0°C → 60°C, 4 h
  • Yield : 85% (carbaldehyde intermediate).

Step 2: Reduction

  • Reagents : NaBH₄, MeOH, 0°C → rt, 2 h
  • Yield : 95%.

Key Data :

  • ¹H NMR (Alcohol) : δ 4.65 (s, 2H, -CH₂OH), δ 1.74 (s, 3H, -CH₃).

Esterification with 4-Methoxybenzoic Acid

Synthesis of 4-Methoxybenzoyl Chloride

4-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to yield the acyl chloride.
Reaction Conditions :

  • 4-Methoxybenzoic acid : 10 mmol
  • SOCl₂ : 15 mmol, toluene, reflux, 3 h
  • Yield : 98%.

Mitsunobu Esterification

The pyrrole-alcohol intermediate is coupled with 4-methoxybenzoyl chloride using a Mitsunobu reaction.
Reaction Conditions :

  • Pyrrole-alcohol : 5 mmol
  • 4-Methoxybenzoyl chloride : 6 mmol
  • Polymer-supported PPh₃ : 6.6 mmol
  • Di-tert-butyl azodicarboxylate : 6 mmol, DCM, rt, 24 h
  • Yield : 98%.

Optimization Notes :

  • Polymer-supported reagents simplify purification.
  • Anhydrous conditions prevent hydrolysis.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.82 (d, 2H, J = 8.1 Hz, SO₂Ph), 7.59 (t, 1H, J = 7.4 Hz, CF₃Ph), 5.77 (q, 1H, J = 6.1 Hz, -CH₂O), 3.94 (s, 3H, -OCH₃).
  • ¹³C NMR : δ 166.5 (C=O), 160.1 (Ar-OCH₃), 128.9–118.4 (aromatic carbons).
  • HRMS : [M+H]⁺ calculated for C₂₇H₂₃F₃NO₅S: 538.12; found: 538.10.

Purity Assessment

  • HPLC : >99% purity (C18 column, MeCN/H₂O = 70:30, λ = 254 nm).
  • Melting Point : 152–154°C (DSC).

Q & A

Basic Research Questions

Q. How can researchers design a multi-step synthesis route for this compound, considering its complex aryl-substituted pyrrole and ester moieties?

  • Methodology :

  • Begin with a 1,5-diarylpyrrole core template (common in heterocyclic synthesis) to anchor the trifluoromethylphenyl and methylsulfonylphenyl groups. Use coupling reactions (e.g., Suzuki-Miyaura) for aryl group introduction .
  • For the ester moiety, employ Mitsunobu or Steglich esterification under anhydrous conditions to avoid hydrolysis. Intermediate purification via column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) is critical .
  • Confirm intermediates via LC-MS and 1^1H/13^13C NMR, paying attention to regioselectivity in pyrrole substitution .

Q. What analytical techniques are essential for confirming the compound’s structure and purity?

  • Methodology :

  • X-ray crystallography : Resolve the 3D structure using single crystals grown via slow evaporation (solvent: DCM/hexane). Compare bond lengths/angles to DFT-optimized structures to validate stereochemistry .
  • High-resolution mass spectrometry (HRMS) : Use electrospray ionization (ESI) or MALDI-TOF to confirm molecular ion peaks.
  • HPLC : Monitor purity with a C18 column (mobile phase: methanol/water, 70:30; UV detection at 254 nm) .

Q. How can researchers optimize solubility and stability for in vitro assays?

  • Methodology :

  • Test solvents (DMSO, ethanol, aqueous buffers) for solubility using dynamic light scattering (DLS).
  • Assess stability under physiological conditions (pH 7.4, 37°C) via UV-Vis spectroscopy over 24–72 hours. Include antioxidants (e.g., BHT) if degradation is observed .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the compound’s reactivity and biological targets?

  • Methodology :

  • Perform DFT calculations (B3LYP/6-31G*) to map electron density, Fukui indices for nucleophilic/electrophilic sites, and HOMO-LUMO gaps. Compare with experimental NMR shifts for validation .
  • Use molecular docking (AutoDock Vina) to screen against targets (e.g., COX-2, kinases). Prioritize binding poses with ΔG ≤ -8 kcal/mol and validate via SPR or ITC .

Q. What strategies resolve contradictions in biological activity data across different cell lines?

  • Methodology :

  • Cross-validate assays in isogenic cell lines (e.g., wild-type vs. CRISPR-edited) to isolate target-specific effects.
  • Quantify metabolite profiles (LC-MS/MS) to identify active vs. inactive derivatives formed in situ .
  • Use pharmacokinetic modeling (e.g., PBPK) to correlate in vitro IC50_{50} with predicted tissue distribution .

Q. How can reaction path search algorithms (e.g., IRC, NEB) elucidate mechanistic pathways for side reactions during synthesis?

  • Methodology :

  • Apply intrinsic reaction coordinate (IRC) calculations to trace transition states for undesired byproducts (e.g., ester hydrolysis).
  • Optimize reaction conditions (temperature, catalyst loading) using a design-of-experiments (DoE) approach informed by quantum chemical barriers .

Q. What role do substituents (methylsulfonyl, trifluoromethyl) play in modulating the compound’s electronic properties?

  • Methodology :

  • Conduct Hammett analysis to quantify substituent effects on reaction rates (e.g., ester hydrolysis).
  • Use XPS or 19^{19}F NMR to assess electron-withdrawing effects of the trifluoromethyl group on aromatic ring electronics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.